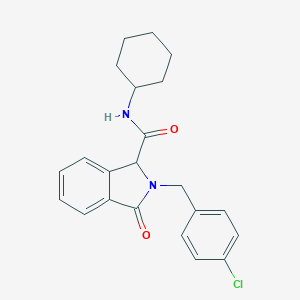![molecular formula C10H8N4OS B293067 5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole-2-thiol](/img/structure/B293067.png)
5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, commonly known as MIP-TQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.
作用机制
The anti-cancer activity of MIP-TQ is believed to be mediated through multiple mechanisms. One of the key mechanisms is the inhibition of the NF-κB pathway, which is a signaling pathway that is involved in the regulation of cell growth and survival. MIP-TQ has been found to inhibit the activation of NF-κB, leading to the inhibition of cancer cell growth. Additionally, MIP-TQ has been found to induce oxidative stress in cancer cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
MIP-TQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, MIP-TQ has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, MIP-TQ has been found to exhibit neuroprotective properties by protecting neurons against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using MIP-TQ in lab experiments is its wide range of biological activities. This compound can be used to study various biological processes, including cancer cell growth, inflammation, and oxidative stress. However, one of the limitations of using MIP-TQ is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of MIP-TQ. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of the pharmacokinetics and pharmacodynamics of MIP-TQ in animal models and humans. Furthermore, the use of MIP-TQ in combination with other anti-cancer drugs is an area of research that holds promise for the treatment of cancer. Finally, the development of MIP-TQ derivatives with improved solubility and bioavailability is an area of research that could lead to the development of more effective anti-cancer drugs.
合成方法
The synthesis of MIP-TQ involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with thionyl chloride to form 2-methylimidazo[1,2-a]pyridine-3-thionyl chloride. This intermediate is then reacted with sodium azide to form 2-methylimidazo[1,2-a]pyridine-3-azide, which is subsequently reacted with ethyl chloroformate and sodium azide to form MIP-TQ.
科学研究应用
MIP-TQ has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, MIP-TQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, MIP-TQ has been found to inhibit tumor growth in animal models of cancer.
属性
分子式 |
C10H8N4OS |
|---|---|
分子量 |
232.26 g/mol |
IUPAC 名称 |
5-(2-methylimidazo[1,2-a]pyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H8N4OS/c1-6-8(9-12-13-10(16)15-9)14-5-3-2-4-7(14)11-6/h2-5H,1H3,(H,13,16) |
InChI 键 |
SHOQNFLBBCTXLN-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NNC(=S)O3 |
规范 SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NNC(=S)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B292988.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
![7,9-dimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B292992.png)
![7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B292993.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B292994.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B292995.png)
![({2-[(Cyanomethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292998.png)
![11-(4-Chlorophenyl)-15-methyl-14-prop-2-enyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293001.png)
![11-(2-Chlorophenyl)-14,15-dimethyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293002.png)
![2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293003.png)
![2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B293006.png)
![Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B293008.png)
![5-Allyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293010.png)